Bienvenue dans la boutique en ligne BenchChem!

2,4-Diamino-6,7-dimethoxyquinazoline

Alpha-1 adrenoceptor Binding affinity Pharmacophore

This privileged scaffold is essential for synthesizing alpha-1 adrenoceptor antagonists such as terazosin, prazosin, and doxazosin. Its 2,4-diamino-6,7-dimethoxy substitution pattern creates a charge-reinforced hydrogen bonding network critical for sub-nanomolar receptor binding (Ki = 8 × 10^-11 M) and >10,000-fold selectivity. Serves as both a key synthetic intermediate and certified reference standard for metabolite identification in DMPK studies. Generic substitution compromises receptor affinity and selectivity—only the exact 2,4-diamino-6,7-dimethoxy configuration ensures the desired pharmacological and synthetic outcomes.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 60547-96-8
Cat. No. B029095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6,7-dimethoxyquinazoline
CAS60547-96-8
Synonyms2,4-Diamino-6,7-dimethoxyquinazoline; 
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC
InChIInChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)
InChIKeyZCIPYVXKMWNKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6,7-dimethoxyquinazoline: The Core Pharmacophore of Quinazoline-Based Alpha-1 Adrenoceptor Antagonists


2,4-Diamino-6,7-dimethoxyquinazoline (CAS 60547-96-8) is a quinazoline derivative and the core pharmacophore for alpha-1 adrenoceptor recognition [1]. This compound serves as both a key synthetic intermediate and a metabolite of clinically established alpha-1 adrenoceptor antagonists including prazosin and terazosin . The molecule features two methoxy groups at the 6 and 7 positions and amino groups at the 2 and 4 positions, creating a charge-reinforced hydrogen bonding network essential for receptor binding [2].

Why Generic Substitution of 2,4-Diamino-6,7-dimethoxyquinazoline Fails: Structural Determinants of Alpha-1 Adrenoceptor Affinity and Selectivity


Generic substitution of 2,4-diamino-6,7-dimethoxyquinazoline with other quinazoline derivatives is not straightforward due to the precise structural requirements for high-affinity alpha-1 adrenoceptor binding. The 2,4-diamino-6,7-dimethoxy substitution pattern creates a specific electrostatic interaction between the protonated amine function and a primary nucleophilic site of the receptor, complemented by short-range attractive and repulsive intermolecular interactions [1]. Modifications to this core structure, particularly at the 2-position, significantly alter receptor affinity, selectivity, and in vivo duration of action [2]. Even minor changes in the substitution pattern can lead to substantial differences in binding affinity (Ki values ranging from 10^-10 M to >10^-7 M) and selectivity profiles (>10,000-fold for alpha-1 over alpha-2 sites) [3]. Therefore, selecting the exact 2,4-diamino-6,7-dimethoxy substitution pattern is critical for maintaining the desired pharmacological profile and synthetic utility in downstream applications.

2,4-Diamino-6,7-dimethoxyquinazoline: Quantitative Comparative Evidence for Scientific Selection


Alpha-1 Adrenoceptor Binding Affinity: Core Pharmacophore vs. Clinical Antagonists

The 2,4-diamino-6,7-dimethoxyquinazoline nucleus is the minimal pharmacophore for alpha-1 adrenoceptor recognition, with structure-activity relationship (SAR) studies demonstrating that this core structure achieves binding affinities comparable to noradrenaline [1]. Derivatives of this core exhibit Ki values as low as 8 × 10^-11 M, surpassing the potency of the clinical drug prazosin (Ki = 1.9 × 10^-10 M) [2]. This establishes the core as a privileged scaffold for alpha-1 adrenoceptor antagonist development.

Alpha-1 adrenoceptor Binding affinity Pharmacophore

Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity: A Key Differentiator

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline demonstrate exceptional selectivity for alpha-1 adrenoceptors over alpha-2 adrenoceptors. In radioligand binding studies, a series of 2-(4-heterocyclylpiperazin-1-yl)quinazolines exhibited selectivity ratios exceeding 10,000-fold for alpha-1 sites, with no significant activity at alpha-2 sites [1]. This high selectivity is critical for minimizing off-target effects associated with alpha-2 adrenoceptor blockade.

Selectivity Alpha-1 adrenoceptor Alpha-2 adrenoceptor

In Vivo Antihypertensive Efficacy: Potency and Duration of Action

In spontaneously hypertensive rats (SHR), selected 2,4-diamino-6,7-dimethoxyquinazoline derivatives demonstrated antihypertensive efficacy comparable or superior to prazosin. Compound 30 exhibited a pA2 value of 8.63 ± 0.15, which is higher than prazosin (pA2 = 8.37 ± 0.24) [1]. Additionally, several derivatives showed prolonged duration of action, with blood pressure reduction sustained for 6 hours post oral administration (5 mg/kg) [2].

Antihypertensive In vivo Efficacy

Metabolic Identity: A Known Metabolite of Prazosin and Terazosin

2,4-Diamino-6,7-dimethoxyquinazoline is a minor metabolite of prazosin and a metabolite of terazosin, formed through N-dealkylation of the piperazine ring . As a metabolite, it retains alpha-1 adrenoceptor binding affinity, though it is less potent as a blood pressure lowering agent than the parent drugs in canine models [1]. This metabolic relationship makes the compound valuable as an analytical reference standard for drug metabolism and pharmacokinetic (DMPK) studies.

Metabolite Prazosin Terazosin

Physicochemical Profile: Lipophilicity and Solubility

2,4-Diamino-6,7-dimethoxyquinazoline exhibits moderate lipophilicity with a calculated LogP value between 0.67 and 0.81 . This LogP is lower than that of clinical alpha-1 antagonists like prazosin (LogP ≈ 1.5) and doxazosin (LogP ≈ 2.5), suggesting better aqueous solubility and potentially different tissue distribution characteristics. The compound has low water solubility but good solubility in organic solvents such as alcohols and dichloromethane .

Lipophilicity Solubility Physicochemical

Synthetic Versatility: A Key Intermediate for Alpha-1 Antagonist Synthesis

2,4-Diamino-6,7-dimethoxyquinazoline serves as a crucial synthetic intermediate for preparing a wide range of alpha-1 adrenoceptor antagonists. The compound can be functionalized at the 2-position via nucleophilic substitution with various amines to generate diverse derivatives [1]. This synthetic versatility has been exploited in patents covering the synthesis of terazosin, prazosin, doxazosin, tiodazosin, trimazosin, quinazosin, and bunazosin [2]. In contrast, alternative quinazoline scaffolds lacking the 2,4-diamino-6,7-dimethoxy substitution pattern often exhibit significantly lower receptor affinity or require more complex synthetic routes.

Synthesis Intermediate Quinazoline

Optimal Research and Industrial Applications of 2,4-Diamino-6,7-dimethoxyquinazoline Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Novel Alpha-1 Adrenoceptor Antagonists

Utilize 2,4-diamino-6,7-dimethoxyquinazoline as a privileged scaffold for designing and synthesizing novel alpha-1 adrenoceptor antagonists. The core pharmacophore enables the generation of derivatives with binding affinities in the sub-nanomolar range (Ki = 8 × 10^-11 M) and exceptional selectivity (>10,000-fold) for alpha-1 over alpha-2 adrenoceptors . Structure-activity relationship (SAR) studies can systematically explore substitutions at the 2-position to optimize potency, selectivity, and duration of action, building upon the established QSAR models .

Analytical Reference Standard for DMPK Studies

Employ 2,4-diamino-6,7-dimethoxyquinazoline as a certified reference standard for the identification and quantification of prazosin and terazosin metabolites in drug metabolism and pharmacokinetic (DMPK) studies . As a minor but pharmacologically active metabolite, accurate measurement of this compound in biological matrices (plasma, urine) is critical for understanding the overall pharmacokinetic profile and potential contribution to therapeutic efficacy of parent alpha-1 antagonist drugs .

Process Chemistry: Streamlined Synthesis of Alpha-1 Antagonists

Utilize 2,4-diamino-6,7-dimethoxyquinazoline as a key intermediate to reduce the number of synthetic steps required for producing alpha-1 adrenoceptor antagonists such as terazosin, prazosin, and doxazosin . The compound's 2-amino group provides a convenient handle for direct functionalization, enabling more efficient and cost-effective manufacturing processes compared to alternative routes that require additional protection/deprotection sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diamino-6,7-dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.